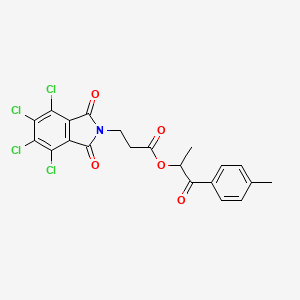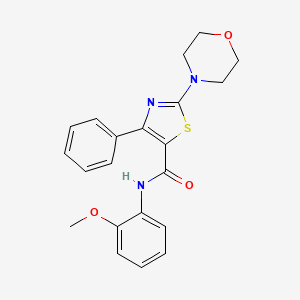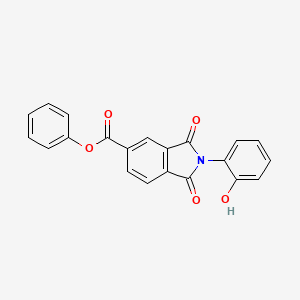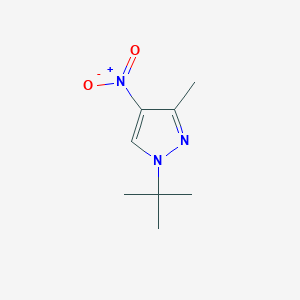![molecular formula C9H11N2Na2O9P B12469076 [5-(2,4-Dioxo(1,3-dihydropyrimidinyl))-3,4-dihydroxyoxolan-2-yl]methyl dihydro gen phosphate, sodium salt, sodium salt](/img/structure/B12469076.png)
[5-(2,4-Dioxo(1,3-dihydropyrimidinyl))-3,4-dihydroxyoxolan-2-yl]methyl dihydro gen phosphate, sodium salt, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium uridine-5’-monophosphate is a pyrimidine nucleotide that serves as a key precursor for the synthesis of vital biomolecules like RNA, phospholipids, and glycogen . It is the disodium salt form of uridine-5’-monophosphate, which enhances its solubility and stability for nutritional applications . The chemical formula of disodium uridine-5’-monophosphate is C9H13N2O9P with a molecular weight of 368.14 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of disodium uridine-5’-monophosphate involves several steps:
Mixing Cytidine Monophosphate (CMP) or Sodium Salt: CMP or its sodium salt is mixed with sodium nitrite and deionized water.
Addition of Acid or Anhydride: Acid and/or acid anhydride is added dropwise to the mixture, and the reaction is allowed to continue for 0-6 hours.
Crystallization and Filtration: The reaction solution is adjusted to a pH of 6.4-7.2, mixed with 95% ethanol, and then crystallized and filtered to obtain a crude product.
Recrystallization: The crude product is mixed with water, adjusted to a pH of 7.0-8.5, and then recrystallized and filtered to obtain the final disodium uridine-5’-monophosphate.
Industrial Production Methods
Industrial production methods typically follow similar steps but on a larger scale, ensuring optimal reaction conditions and efficient purification processes to achieve high yields and purity .
化学反応の分析
Types of Reactions
Disodium uridine-5’-monophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uridine diphosphate (UDP) and uridine triphosphate (UTP).
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can participate in substitution reactions, particularly involving the phosphate group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Phosphorylating agents like phosphoric acid and its derivatives are used in substitution reactions.
Major Products
Uridine Diphosphate (UDP): Formed through phosphorylation reactions.
Uridine Triphosphate (UTP): Further phosphorylation of UDP leads to UTP formation.
科学的研究の応用
Disodium uridine-5’-monophosphate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of nucleotides and nucleic acids.
Biology: Plays a crucial role in RNA synthesis and cellular metabolism.
Medicine: Investigated for its potential in treating metabolic disorders and enhancing cognitive function.
Industry: Utilized in the production of pharmaceuticals and nutritional supplements.
作用機序
Disodium uridine-5’-monophosphate exerts its effects through several mechanisms:
Nucleotide Synthesis: It serves as a precursor for the synthesis of RNA and other nucleotides.
Metabolic Pathways: It is involved in glycogen synthesis and the hexosamine biosynthetic pathway, which regulates protein modification.
Molecular Targets: Targets include enzymes like uridine phosphorylase and nucleoside diphosphate kinase.
類似化合物との比較
Similar Compounds
Uridine-5’-monophosphate: The non-disodium form, which has lower solubility and stability compared to the disodium salt.
Uridine Diphosphate (UDP): A phosphorylated derivative involved in glycogen synthesis.
Uridine Triphosphate (UTP): Another phosphorylated derivative essential for RNA synthesis.
Uniqueness
Disodium uridine-5’-monophosphate is unique due to its enhanced solubility and stability, making it more suitable for nutritional and pharmaceutical applications .
特性
IUPAC Name |
disodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURVIXMFFSNONZ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N2Na2O9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(azepan-1-ylsulfonyl)-4-chloro-N-{2-[(2-methylpropyl)carbamoyl]phenyl}benzamide](/img/structure/B12468998.png)




![2-(4-bromophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B12469030.png)
![ethyl N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,3,3-trifluoro-2-{[(4-methoxyphenyl)carbonyl]amino}alaninate](/img/structure/B12469035.png)
![(2S,3R)-3-{[3-(trifluoromethyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12469042.png)
![4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12469050.png)
![6-Chloro-8-ethoxyimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B12469057.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,4-dimethylphenyl)alaninamide](/img/structure/B12469058.png)


![2-[7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B12469078.png)
